molecular formula C17H25N3O3 B4588789 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B4588789
M. Wt: 319.4 g/mol
InChI Key: DBLNPSDTXSPSEN-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylbenzoyl group, a hydrazinyl linkage, and an oxoacetamide moiety

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the following steps:

    Formation of the tert-butylbenzoyl hydrazine: This step involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate under controlled conditions to form the hydrazine derivative.

    Coupling with oxoacetamide: The hydrazine derivative is then reacted with N-(2-methylpropyl)-2-oxoacetamide in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isobutyl-2-oxoacetamide
  • 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide
  • 2-[(4-tert-Butylbenzoyl)amino]-3-(4-hydroxyphenyl)-2-propenoic acid

Uniqueness

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is unique due to its specific structural features, such as the presence of the tert-butylbenzoyl group and the hydrazinyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-11(2)10-18-15(22)16(23)20-19-14(21)12-6-8-13(9-7-12)17(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLNPSDTXSPSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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